2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the class of thieno[3,2-c]pyridines, characterized by the presence of a bromine atom and a methyl group on the thieno ring. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving precursors such as thieno[3,2-c]pyridine derivatives. It is often explored in research for its biological activity and utility in drug development.
2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one is classified as a thienopyridine derivative. Thienopyridines are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one can be achieved through several methods:
The synthesis typically requires careful temperature control and monitoring of reaction times to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to characterize the synthesized compound.
The molecular structure of 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one consists of a thieno ring fused to a pyridine ring with a bromine substituent at position 2 and a methyl group at position 3. The compound features a keto group at position 4, contributing to its reactivity.
The compound can participate in several chemical reactions:
These reactions may require specific conditions such as elevated temperatures or catalysts to proceed efficiently. Reaction pathways can be monitored using chromatographic techniques to assess product formation.
The mechanism of action for compounds like 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one often involves interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
Studies have shown that similar compounds exhibit inhibitory activity against cyclooxygenase enzymes, which are critical in mediating inflammation and pain responses. The structure-activity relationship (SAR) studies help elucidate how modifications to the thienopyridine framework affect biological activity.
Thienopyridine derivatives represent a privileged scaffold in medicinal chemistry, characterized by their fused heterocyclic architecture that combines the electronic properties of thiophene with the pharmacological versatility of pyridine. The 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one derivative exemplifies this hybrid pharmacophore, offering strategic sites for synthetic modification that enable diverse biological targeting. Its emergence correlates with the broader exploration of bioisosteric replacements in CNS and cardiovascular therapeutics, where molecular tuning of electronic and steric parameters significantly impacts receptor affinity and pharmacokinetic profiles [5].
The systematic name 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS: 690635-73-5) precisely defines its molecular architecture: a fused tricyclic system comprising a thiophene ring annulated with a partially reduced pyridinone moiety. Key structural features include:
Table 1: Essential Physicochemical Properties
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₈H₆BrNOS | [1] |
Molecular Weight | 244.11 g/mol | [1] [3] |
SMILES Notation | O=C1C(C(C)=C(Br)S2)=C2C=CN1 | [1] |
Regioisomeric Distinction | Bromine at C2 vs. C3 isomers | [3] [7] |
The C2-brominated isomer exhibits distinct electronic properties compared to its C3-brominated counterpart (CAS: 1410974-67-2), with the former displaying greater reactivity in metal-catalyzed cross-coupling due to reduced steric hindrance. X-ray crystallographic analyses of related structures reveal that the fused ring system adopts a near-planar conformation (dihedral angles <1°), facilitating π-stacking interactions in biological targets. The lactam carbonyl exhibits strong dipole moments (≈3.5 Debye), enhancing solvation in polar media [10].
The therapeutic exploration of thieno[3,2-c]pyridines began in earnest with the 1989 discovery that 4-(1-piperazinyl)thieno[3,2-c]pyridine derivatives exhibited potent serotonin receptor affinity (5-HT₁ and 5-HT₂) with antipsychotic activity in animal models. These early compounds demonstrated dopaminergic selectivity in electrophysiological studies, showing distinct modulation of A9 vs. A10 neuronal pathways [5]. The scaffold gained prominence through seminal patents:
The strategic incorporation of bromine at C2 emerged as a key innovation in the 2000s, enabling transition metal-catalyzed cross-coupling reactions for structure-activity relationship (SAR) exploration. This halogen served as a synthetic handle for introducing aryl, heteroaryl, and alkyne substituents, significantly expanding the accessible chemical space around the core scaffold. The simultaneous optimization of the C3-methyl group balanced lipophilicity (clogP ≈2.1) and metabolic stability, addressing limitations of early derivatives [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1